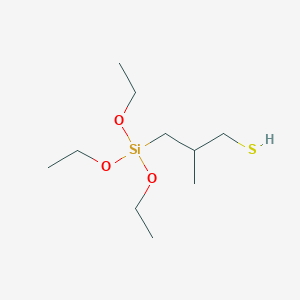![molecular formula C7H13N B092205 1-Azaspiro[2.5]octan CAS No. 185-69-3](/img/structure/B92205.png)
1-Azaspiro[2.5]octan
Übersicht
Beschreibung
1-Azaspiro[2.5]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. It consists of a nitrogen atom incorporated into a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical properties, making it a compound of interest in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry:
- The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds. Its unique structure makes it valuable for creating complex molecular architectures.
Biology:
- In biological research, 1-azaspiro[2.5]octane is studied for its potential as a bioactive molecule. It has shown promise in the development of pharmaceuticals and agrochemicals.
Medicine:
- The compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry:
- In industrial applications, 1-azaspiro[2.5]octane is used as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
Target of Action
1-Azaspiro[2.5]octane, as one of N-H oxaziridines, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . These nucleophiles are the primary targets of 1-Azaspiro[2.5]octane, and they play a significant role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (N-, S-, C-, and O-nucleophiles) through electrophilic amination . This interaction leads to changes in the chemical structure of the targets, enabling them to participate in further biochemical reactions.
Biochemical Pathways
The exact biochemical pathways affected by 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely participates in amination reactions involving n-, s-, c-, and o-nucleophiles . These reactions could potentially influence a variety of biochemical pathways, depending on the specific nucleophiles involved.
Pharmacokinetics
The search results did not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azaspiro[2.5]octane. The concentration of 1-azaspiro[25]octane in the product obtained by a microreaction system was much higher than that obtained by batch technology , suggesting that the method of synthesis could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely induces changes in the chemical structure of its target nucleophiles . These changes could potentially influence a variety of cellular processes, depending on the specific nucleophiles involved.
Action Environment
The action, efficacy, and stability of 1-Azaspiro[2.5]octane can be influenced by various environmental factors. For instance, the synthesis of 1-Azaspiro[2.5]octane involves strong exothermic reactions, massive gas release, and heterogeneous reaction . These factors can affect the controllability, efficiency, and safety of the reaction. Therefore, precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, is crucial .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases significant amounts of gas, making it challenging to control in batch processes. To address these issues, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method involves the use of a microreaction system, which enhances the concentration of 1-azaspiro[2.5]octane in the product compared to traditional batch synthesis. The continuous-flow process ensures better control over reaction conditions and minimizes the risks associated with exothermic reactions .
Analyse Chemischer Reaktionen
1-Azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically yield products with higher oxidation states.
Reduction:
- Reduction of 1-azaspiro[2.5]octane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are typically amines or other reduced derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups. Common reagents for these reactions include sodium halides or alcohols.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.4]octane:
- This compound has a similar spirocyclic structure but with different ring sizes. It is synthesized through annulation strategies involving cyclopentane and four-membered rings .
1-Oxa-2-azaspiro[2.5]octane:
- This compound contains an oxygen atom in addition to the nitrogen atom in the spirocyclic structure. It is used as a selective electrophilic aminating agent for various nucleophiles .
Uniqueness:
- The uniqueness of 1-azaspiro[2.5]octane lies in its specific ring structure and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest.
Eigenschaften
IUPAC Name |
1-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWNEBYJOYFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301642 | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-69-3 | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of 1-Azaspiro[2.5]octane?
A1: 1-Azaspiro[2.5]octane, a specific type of spiroaziridine, can be synthesized by reacting secondary N-1-(2-chloroalkylidene)amines with lithium aluminum hydride (LAH). [] This method highlights a unique application of LAH in reducing specific imines to form strained cyclic structures like aziridines.
Q2: How does the structure of 1-Azaspiro[2.5]octane influence its reactivity?
A2: 1-Azaspiro[2.5]octane possesses a unique structure where a three-membered aziridine ring is fused to a six-membered cyclohexane ring. This spirocyclic system creates ring strain within the aziridine moiety. [] Under specific gas chromatographic conditions, this ring strain facilitates a rearrangement reaction, leading to the formation of secondary N-1-(alkylidene)amines. []
Q3: Is there any structural information available for derivatives of 1-Azaspiro[2.5]octane?
A3: Yes, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using X-ray diffraction. [] This derivative, with a bulky p-iodobenzenesulfonyl group attached to the nitrogen atom, exhibits a distinct spatial arrangement. The cyclohexane ring adopts a chair conformation, forming a dihedral angle of 97.1° with the aziridine ring. This information provides valuable insights into the conformational preferences and potential reactivity of similar 1-Azaspiro[2.5]octane derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















